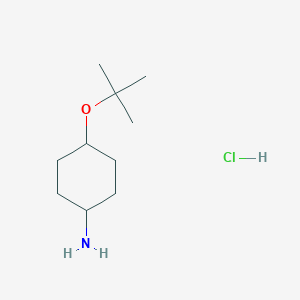

![molecular formula C11H16N2O4S B1448081 N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide CAS No. 1427379-36-9](/img/structure/B1448081.png)

N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide

Overview

Description

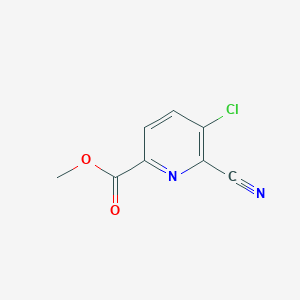

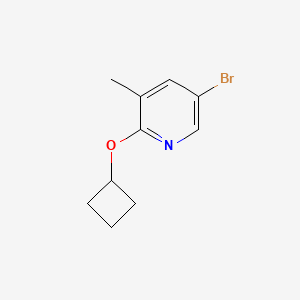

“N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide” is a chemical compound with the CAS Number: 1427379-36-9 . It has a molecular weight of 272.33 .

Molecular Structure Analysis

The IUPAC name for this compound is N-(4-methoxy-3-sulfamoylphenethyl)acetamide . The InChI code is 1S/C11H16N2O4S/c1-8(14)13-6-5-9-3-4-10(17-2)11(7-9)18(12,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H2,12,15,16) .Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Removal of Contaminants from Aqueous Solutions

Research on sulfamethoxazole, a compound with a sulfamoyl group similar to that in the query compound, focuses on its removal from aqueous solutions using various cleaner technologies. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation are employed. These processes utilize strong chemical interactions like hydrogen bonding and electrostatic interactions for adsorption, and catalytic degradation by generating hydroxyl radicals for removal efficiency. This suggests that N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide could be studied for its environmental fate and removal using similar technologies, highlighting the importance of sustainable development and cost-effective industrialization in environmental protection (Prasannamedha & Kumar, 2020).

Pharmacokinetics and Metabolism

Research on paracetamol (acetaminophen) metabolism reveals the complex pathways involved, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. These pathways lead to the formation of various metabolites, highlighting intersubject and ethnic differences in metabolism. This suggests potential research applications for N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide in studying its pharmacokinetics and metabolism, possibly exploring genetic differences in its processing and the implications for toxicity or therapeutic efficacy (Zhao & Pickering, 2011).

Degradation and Toxicity Studies

Advanced oxidation processes (AOPs) have been used to study the degradation of acetaminophen, a compound structurally related to acetamides. This research provides insights into the kinetics, mechanisms, and by-products of degradation, including the toxic effects of certain metabolites. Such studies could be applicable to N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide, exploring its degradation pathways, the formation of potentially toxic by-products, and the implications for environmental and human health (Qutob et al., 2022).

Analgesic Mechanisms and Toxicity

Research on acetaminophen's analgesic effects and mechanisms, such as its conversion to N-acylphenolamine and the role of TRPV1 receptors, offers a model for exploring similar mechanisms in related compounds. This could indicate potential research directions for N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide in pain management, examining its metabolites and interactions with receptors in the brain and spinal cord. Additionally, studies on acetaminophen toxicity could inform safety and risk assessment research for related compounds (Ohashi & Kohno, 2020).

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-8(14)13-6-5-9-3-4-10(17-2)11(7-9)18(12,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJCDQDADWPWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)

![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)

![4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium](/img/structure/B1448018.png)

![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)